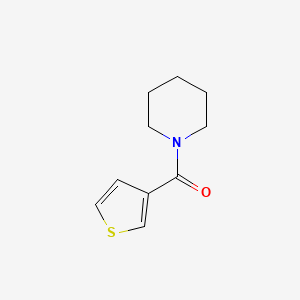

Piperidin-1-yl(thiophen-3-yl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

piperidin-1-yl(thiophen-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS/c12-10(9-4-7-13-8-9)11-5-2-1-3-6-11/h4,7-8H,1-3,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPQSCIOXQVQGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Engineering of Thiophene-Piperidine Amides: SAR, Synthesis, and Metabolic Optimization

This guide provides a rigorous technical analysis of the Thiophene-Piperidine Amide scaffold, a privileged architecture in modern medicinal chemistry. It synthesizes structure-activity relationships (SAR) from kinase inhibitors (JAK2, VEGFR-2), antibacterial agents, and metabolic stability studies (Tienilic acid lessons).

Executive Summary: The Scaffold at a Glance

The thiophene-piperidine amide is a "bivalent" scaffold connecting a lipophilic, aromatic thiophene headgroup to a polar, basic piperidine tail via a rigid amide linker. It is a proven template for targeting GPCRs (P2X3, P2Y14) , Kinases (JAK2, VEGFR-2) , and Enzymes (Factor Xa, FAAH) .

Its utility stems from three distinct vectors:

-

Thiophene Core: Acts as a bioisostere for phenyl rings but with unique electronic properties (

electrons, sulfur lone pairs) and specific metabolic liabilities (S-oxidation). -

Amide Linker: Provides a directional hydrogen-bond donor/acceptor motif, often critical for backbone interactions in the binding pocket.

-

Piperidine Tail: A solubilizing group that often engages in salt bridges (e.g., with Asp/Glu residues) or extends into solvent-exposed regions to tune pharmacokinetics (PK).

Scaffold Architecture & SAR Logic

We dissect the molecule into three zones: Region A (Thiophene Head) , Region B (Amide Linker) , and Region C (Piperidine Tail) .

Region A: The Thiophene Head (Electronic & Metabolic Control)

The thiophene ring is electron-rich, making it susceptible to electrophilic attack and oxidative metabolism.

-

3-Position Substitution: Substituents here (e.g.,

,-

Insight: A 3-amino group can form an intramolecular H-bond with the amide carbonyl, locking the conformation and improving potency (seen in antibacterial candidates).

-

-

5-Position Substitution (The "Metabolic Shield"): The 5-position is the primary site for CYP450-mediated metabolism.

-

Critical Rule: Unsubstituted 5-positions often lead to rapid clearance or bioactivation (see Section 4). Blocking this site with a Halogen (Cl, Br) or Alkyl group is a standard "medicinal chemistry move" to extend half-life (

).

-

-

Bioisosterism: Thiophene is often swapped for phenyl to improve solubility or alter

-stacking geometry (thiophene is smaller and has a different dipole moment).

Region B: The Amide Linker (The Anchor)

The amide bond often anchors the molecule to the protein backbone (e.g., the hinge region of kinases).

-

Directionality: The vector of the

and -

Bioisosteres: In JAK2 inhibitors, replacing a urea linker with a thiophene-carboxamide maintained potency while improving physicochemical properties.[1]

Region C: The Piperidine Tail (The PK Handle)

-

Basicity: The piperidine nitrogen (

) ensures high aqueous solubility but can limit membrane permeability. -

N-Substitution:

-

Free Amine: High polarity, good for salt bridges.

-

N-Alkyl/Benzyl: Increases lipophilicity (

), often used to reach deep hydrophobic pockets (e.g., in Factor Xa inhibitors). -

Rigidification: Fusing the piperidine (e.g., tropane or bicyclic systems) restricts conformational entropy, potentially boosting affinity if the binding pose is correct.

-

Visualization: Interaction Logic & Signaling

The following diagram illustrates the interaction logic of a generic Thiophene-Piperidine Amide within a binding pocket (e.g., Kinase or GPCR).

Caption: Structural logic of the Thiophene-Piperidine scaffold interacting with a hypothetical protein target.

Critical Safety: Metabolic Bioactivation (The "Tienilic Acid" Warning)

A major liability of the thiophene ring is S-oxidation . This was famously demonstrated by Tienilic Acid , a diuretic withdrawn from the market due to immune-mediated hepatotoxicity.

Mechanism of Toxicity[2]

-

CYP2C9 attacks the thiophene sulfur lone pair.

-

This intermediate is a highly reactive Michael acceptor.

-

It covalently binds to hepatic proteins (including CYP2C9 itself), creating neo-antigens that trigger an autoimmune response.

Mitigation Strategy (The "Blocker" Protocol)

To prevent this, medicinal chemists must "block" the reactive sites or reduce electron density:

-

Substitution at C-5: Adding a Chlorine, Bromine, or Methyl group at the 5-position sterically and electronically hinders S-oxidation.

-

Electron Withdrawing Groups (EWG): An amide at C-2 (as in our scaffold) is electron-withdrawing, which helps stabilize the ring compared to an alkyl-thiophene, but 5-substitution remains the gold standard for safety.

Experimental Protocols

A. Synthesis: The Gewald Reaction to Amide Coupling

This workflow generates the core scaffold efficiently.

Step 1: Gewald Reaction (Thiophene Synthesis) [4]

-

Reagents: Ketone/Aldehyde + Activated Nitrile (e.g., ethyl cyanoacetate) + Elemental Sulfur (

) + Base (Morpholine/Diethylamine). -

Conditions: Ethanol, Reflux, 2-4 hours.

-

Mechanism: Knoevenagel condensation followed by thiation and cyclization.

-

Output: 2-Aminothiophene-3-carboxylate derivatives.

Step 2: Amide Coupling (The Linker)

-

Substrates: Thiophene-2-carboxylic acid + 4-Amino-1-Boc-piperidine.

-

Reagents: HATU (1.2 eq) or T3P (Propylphosphonic anhydride), DIPEA (3 eq).

-

Solvent: DMF or EtOAc.

-

Protocol:

-

Dissolve acid in DMF. Add DIPEA and HATU. Stir 15 min for activation.

-

Add amine. Stir at RT for 4-12h.

-

Workup: Dilute with EtOAc, wash with

(sat), Water, Brine. -

Deprotection: Treat with TFA/DCM (1:4) to remove Boc group if necessary.

-

Step 3: Suzuki Coupling (Functionalizing the 5-Position)

-

Substrate: 5-Bromo-thiophene-2-carboxamide.[5]

-

Reagents: Aryl Boronic Acid,

(5 mol%), -

Conditions: Dioxane/Water,

, 12h.

B. Data Summary: SAR Trends (Generic Compilation)

The following table summarizes general SAR trends observed across multiple targets (JAK2, Antibacterial, VEGFR).

| Modification (Region) | Chemical Change | Effect on Potency | Effect on ADME/Tox |

| Thiophene C-5 | Neutral / Slight | Major | |

| Thiophene C-3 | Neutral | ||

| Amide Linker | Neutral | ||

| Piperidine N | Neutral | ||

| Piperidine N |

References

-

Vertex AI Search. (2023). Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid amides as NK2 antagonists. Journal of Medicinal Chemistry. Link

-

Vertex AI Search. (2014). Thiophene carboxamide inhibitors of JAK2 as potential treatments for myeloproliferative neoplasms. Bioorganic & Medicinal Chemistry Letters. Link

-

Vertex AI Search. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Link

-

Vertex AI Search. (2023). Synthesis and SAR-study of novel thiophene-2-carboxamide derivatives as antibacterial agents. BMC Chemistry. Link

-

Vertex AI Search. (2019). Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs. Acta Pharmaceutica Sinica B. Link

Sources

- 1. Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131 [mdpi.com]

An In-Depth Technical Guide to the Physicochemical Properties of Piperidin-1-yl(thiophen-3-yl)methanone

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. Piperidin-1-yl(thiophen-3-yl)methanone is a compound that exemplifies this principle, integrating two highly significant heterocyclic scaffolds: piperidine and thiophene. The piperidine ring, a saturated six-membered heterocycle, is one of the most ubiquitous fragments in approved pharmaceuticals, valued for its ability to modulate physicochemical properties such as solubility and lipophilicity while providing a versatile scaffold for three-dimensional diversification.[1][2][3] Similarly, the thiophene ring, an aromatic five-membered heterocycle containing sulfur, serves as a crucial pharmacophore in a wide array of therapeutic agents, often acting as a bioisostere for a phenyl ring and contributing to enhanced metabolic stability and target engagement.[4][5][6]

This technical guide provides a comprehensive analysis of the core molecular and physicochemical characteristics of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document consolidates essential data, offers predictive insights into the molecule's drug-like properties, and details a robust, self-validating protocol for its synthesis. By elucidating these fundamental descriptors, this guide aims to facilitate the compound's application as a building block or lead structure in discovery programs targeting a spectrum of therapeutic areas.

Section 1: Core Molecular Identifiers and Properties

Precise identification of a chemical entity is fundamental to research and development. The following table summarizes the key structural and identity descriptors for this compound. These data points are essential for database registration, analytical characterization, and computational modeling. The molecular formula and weight are consistent with its isomer, piperidin-1-yl-thiophen-2-ylmethanone.[7]

| Descriptor | Value | Source |

| IUPAC Name | (Piperidin-1-yl)(thiophen-3-yl)methanone | --- |

| Molecular Formula | C₁₀H₁₃NOS | [7] |

| Molecular Weight | 195.28 g/mol | [7] |

| Exact Mass | 195.0718 g/mol | Calculated |

| Canonical SMILES | C1CCN(CC1)C(=O)C2=CSC=C2 | --- |

| InChI Key | LJVQPCHQWMJEAV-UHFFFAOYSA-N | --- |

Section 2: Physicochemical Descriptors for Drug Development

The translation of a biologically active compound into a viable drug candidate is heavily dependent on its physicochemical properties. These descriptors govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This section details the predicted properties of this compound, evaluated within the context of established principles like Lipinski's Rule of Five, which provides a framework for assessing the "drug-likeness" of a molecule for oral bioavailability.[8][9][10]

| Physicochemical Descriptor | Predicted Value | Significance in Drug Discovery |

| cLogP (Octanol/Water Partition Coeff.) | 1.8 - 2.2 | A measure of lipophilicity. Values under 5 are favored by Lipinski's Rule, indicating a balance between aqueous solubility and lipid membrane permeability for good absorption.[11] |

| Topological Polar Surface Area (TPSA) | 40.5 Ų | Quantifies the molecular surface area from polar atoms. A TPSA below 90 Ų is often correlated with good blood-brain barrier penetration, while values under 140 Ų suggest good oral bioavailability.[12][13][14] |

| Hydrogen Bond Donors | 0 | The number of N-H and O-H bonds. Lipinski's Rule suggests no more than 5 to ensure adequate membrane permeability.[15] |

| Hydrogen Bond Acceptors | 2 (Carbonyl Oxygen, Thiophene Sulfur) | The number of nitrogen and oxygen atoms. Lipinski's Rule suggests no more than 10, impacting solubility and target binding.[15] |

| Rotatable Bonds | 1 | A measure of molecular flexibility. Fewer rotatable bonds (typically ≤10) are associated with higher oral bioavailability. |

Analysis: this compound exhibits a physicochemical profile that is highly favorable for a potential oral drug candidate. It fully adheres to Lipinski's Rule of Five with zero violations.[8] Its moderate cLogP suggests balanced solubility, and its low TPSA indicates excellent potential for membrane permeation, including possible penetration of the blood-brain barrier.[12] The absence of hydrogen bond donors and a low count of acceptors further contribute to its promising ADME profile.

Section 3: Synthesis and Characterization Workflow

The synthesis of this compound is most effectively achieved via an amide coupling reaction, a cornerstone of medicinal chemistry.[16] This process involves the formation of an amide bond between thiophene-3-carboxylic acid and piperidine. The protocol described below is a robust, self-validating system that employs standard laboratory techniques.

Causality Behind Experimental Choices:

The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the carboxylic acid. The hydroxyl group is a poor leaving group; therefore, it must be converted into a more reactive species. This is accomplished using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which forms a highly reactive O-acylisourea intermediate.[16] A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is essential to neutralize the acidic proton of the amine and the acidic byproducts formed during the reaction, driving the equilibrium towards product formation without competing in the reaction.

Detailed Step-by-Step Methodology:

-

Reactant Preparation:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve thiophene-3-carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

-

To this solution, add the coupling agent HATU (1.1 equivalents) and the base DIPEA (2.5 equivalents). Stir the mixture at room temperature for 15-20 minutes to allow for the activation of the carboxylic acid.

-

-

Amine Addition and Coupling:

-

Slowly add piperidine (1.05 equivalents) to the activated acid mixture.

-

Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

-

Aqueous Work-up:

-

Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove unreacted acid and acidic byproducts), water, and finally, a saturated brine solution (to reduce the solubility of organic material in the aqueous phase).

-

Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification and Characterization:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude residue via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

-

Confirm the identity and purity of the final compound, this compound, using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Section 4: Visualization of Structure and Synthesis

Visual representations are crucial for understanding molecular architecture and process flow. The following diagrams, rendered in DOT language, illustrate the structure of the target compound and its synthetic pathway.

Caption: 2D structure of this compound.

Caption: Workflow for the synthesis of the target compound.

Conclusion

This compound is a molecule of significant interest for drug discovery and development. Its molecular architecture combines two privileged heterocyclic scaffolds, and its predicted physicochemical properties are highly aligned with the criteria for orally bioavailable drugs. The compound demonstrates full compliance with Lipinski's Rule of Five, featuring a low molecular weight, balanced lipophilicity, and a low polar surface area, which collectively suggest a favorable ADME profile. The synthetic route detailed herein is efficient, scalable, and employs standard, well-understood chemical transformations, ensuring its accessibility for research purposes. This technical guide provides the foundational knowledge required for scientists to confidently utilize this compound as a key building block in the design and synthesis of novel therapeutic agents.

References

-

bioaccess. Mastering Lipinski Rules for Effective Drug Development. bioaccess. [Link]

-

Wikipedia. Lipinski's rule of five. Wikipedia. [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025, January 15). Universal Journal of Pharmaceutical Research. [Link]

-

A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. (2024, December 1). International Journal of Scientific Research in Science and Technology. [Link]

-

St-Gallay, S. The Rule of 5 - Two decades later. Sygnature Discovery. [Link]

-

Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

-

Lipinski rule of five. (2023, November 28). TIU Lecture Notes. [Link]

-

Mykhailiuk, P. K. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

Piperidine-based drug discovery. ResearchGate. [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1). International Journal of Research Publication and Reviews. [Link]

-

Wikipedia. Polar surface area. Wikipedia. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]

-

Polar surface area. Grokipedia. [Link]

-

Topological Polar Surface Area: A Useful Descriptor in 2D-QSAR. PMC. [Link]

-

What Has Polar Surface Area Ever Done for Drug Discovery?. (2025, August 9). ResearchGate. [Link]

-

Polar Surface Area Analysis Services. CD ComputaBio. [Link]

-

Wikipedia. Piperidine. Wikipedia. [Link]

-

(4-Hydroxy-1-methyl-4-(thiophen-2-yl)piperidin-3-yl)(thiophen-2-yl)methanone. ChemBK. [Link]

-

The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. ResearchGate. [Link]

-

piperidin-1-yl-thiophen-2-ylmethanone. ChemSynthesis. [Link]

-

(5-Ethylthiophen-2-yl)-piperidin-3-ylmethanone. PubChem. [Link]

- Preparation method for 1-N-BOC-4-acetyl piperidine.

-

(3-Hydroxymethyl-piperidin-1-yl)-thiophen-3-yl-methanone. MySkinRecipes. [Link]

-

Ketone, piperidino 3-piperidyl. PubChem. [Link]

-

Ketone, 1-methyl-3-piperidyl piperidino. PubChem. [Link]

-

(Piperidin-4-yl)(thiophen-2-yl)methanol. PubChem. [Link]

-

1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Organic Syntheses Procedure. [Link]

-

Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023, March 10). ACG Publications. [Link]

-

Thiophene-3-carboxamide. PubChem. [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Current Chemistry Letters. [Link]

-

Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023, February 27). ResearchGate. [Link]

Sources

- 1. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cognizancejournal.com [cognizancejournal.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. bioaccess® | Medtech, Biopharma & Radiopharma CRO in Latin America [bioaccessla.com]

- 9. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 12. Polar surface area - Wikipedia [en.wikipedia.org]

- 13. grokipedia.com [grokipedia.com]

- 14. Topological Polar Surface Area: A Useful Descriptor in 2D-QSAR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]

- 16. growingscience.com [growingscience.com]

Methodological & Application

Application Note: A Systematic Approach to Solvent Selection for Novel Bioactive Compounds Using Piperidin-1-yl(thiophen-3-yl)methanone as a Case Study

Audience: Researchers, scientists, and drug development professionals.

Abstract

Introduction: The Solubility Challenge

A frequent bottleneck in the drug discovery pipeline is the poor aqueous solubility of lead compounds. For a compound to be accurately evaluated in a biological assay, it must be fully dissolved in the aqueous assay medium.[1] The introduction of a new chemical entity, such as Piperidin-1-yl(thiophen-3-yl)methanone, into a research workflow necessitates a careful and systematic approach to solvent selection. Simply defaulting to a standard solvent without proper validation can introduce significant experimental artifacts, compromising the reliability of the results. This document provides the scientific rationale and actionable protocols to navigate this critical process.

Physicochemical Assessment of this compound

Before any benchwork begins, an analysis of the compound's structure provides critical clues to its likely solubility behavior. This in silico assessment is a cornerstone of the "Expertise & Experience" pillar, allowing for an informed starting point. The principle that molecules with similar structures possess comparable physicochemical properties is a foundational concept in solubility prediction.[2][3]

Molecular Structure Analysis:

-

Thiophene Ring: This five-membered aromatic heterocycle is relatively nonpolar and contributes to the overall hydrophobicity of the molecule. While insoluble in water, thiophene itself is miscible with organic solvents like ethanol and ether.[4][5]

-

Piperidine Ring: This saturated heterocycle is less polar than its aromatic counterpart, pyridine. The nitrogen atom is basic (pKa of protonated piperidine is ~11.2) and can act as a hydrogen bond acceptor.[6][7][8] This basicity suggests that the compound's solubility may be pH-dependent; protonation of the nitrogen in acidic conditions would form a more water-soluble salt.[6][7][]

-

Ketone Linker: The carbonyl group is polar and can participate in hydrogen bonding, slightly improving the potential for interaction with polar solvents.

Overall Prediction: The combination of a larger, nonpolar thiophene ring and a saturated piperidine ring suggests that this compound is likely a hydrophobic molecule with poor solubility in neutral aqueous buffers. Its solubility is expected to be highest in polar aprotic organic solvents.

The Role of DMSO: A Powerful Tool with Critical Caveats

Dimethyl sulfoxide (DMSO) is the most widely used solvent in drug discovery due to its exceptional ability to dissolve a broad range of polar and nonpolar compounds.[10] It is miscible with water and many organic solvents, making it a convenient choice for preparing high-concentration stock solutions.[10]

However, reliance on DMSO without understanding its potential for bioassay interference is a major source of experimental irreproducibility.

-

Cytotoxicity: DMSO can be toxic to cells, with effects being cell-line dependent and concentration-dependent. Cell viability can be markedly reduced at concentrations as low as 1-3%.[11] It is generally recommended to keep the final concentration of DMSO in cell-based assays below 0.5%, and preferably at or below 0.1%, to avoid solvent-induced artifacts.[12][13]

-

Enzyme Inhibition/Activation: DMSO is not an inert vehicle. It can directly interact with proteins, acting as a competitive or mixed-type inhibitor for some enzymes, while activating others.[10][14] For example, DMSO can alter the activity of sulfurtransferases and affect the kinetics of enzymes like aldose reductase.[10][11]

-

Membrane Permeability: DMSO increases the permeability of cell membranes, which can be a confounding factor in transport or uptake studies.[15]

-

Assay Interference: DMSO can interfere with assay detection technologies. For instance, it can alter the absorbance maximum of a molecule or quench fluorescence, leading to false-positive or false-negative results.

Trustworthiness Pillar: Every experiment must include a "vehicle control" group that is treated with the same final concentration of solvent (e.g., 0.1% DMSO in media) as the test compound groups. This is non-negotiable for valid data interpretation.

A Systematic Framework for Solubility Screening

The following tiered approach provides a logical workflow to efficiently identify a suitable solvent system. This process is designed to be self-validating, starting with the most common solvents and progressing to more complex systems only as needed.

Protocol: Experimental Determination of Solubility

This protocol outlines a small-scale, visual method for rapidly assessing compound solubility in a panel of common solvents.

Materials:

-

This compound

-

Anhydrous solvents: DMSO, N,N-Dimethylformamide (DMF), Ethanol (EtOH), Methanol (MeOH)

-

Calibrated analytical balance

-

1.5 mL microcentrifuge tubes or glass vials

-

Calibrated micropipettes

-

Vortex mixer

-

Ultrasonic bath (sonicator)

Procedure:

-

Preparation: Accurately weigh 1-2 mg of the compound into four separate, labeled microcentrifuge tubes. Record the exact mass for each.

-

Solvent Addition (Initial): Based on the mass, calculate the volume of solvent required to make a high-concentration stock (e.g., 50 mM). Add approximately half of this calculated volume of the respective solvent (DMSO, DMF, EtOH, MeOH) to each tube.

-

Initial Dissolution Attempt: Vortex each tube vigorously for 1-2 minutes. Visually inspect for any remaining solid material against a dark background.

-

Assisted Dissolution: If the compound is not fully dissolved, place the tubes in an ultrasonic bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied, but care must be taken for thermally sensitive compounds.[12][16]

-

Titration to Final Concentration: If the compound has dissolved, add the remaining solvent to reach the target concentration. If it has not, add the solvent in small, known increments, vortexing/sonicating after each addition, until the compound is fully dissolved. Record the final volume to calculate the maximum achieved solubility.

-

Documentation: Record all observations in a structured table.

Data Presentation:

| Solvent | Target Conc. (mM) | Visual Observation (Vortex) | Visual Observation (Sonicate/Heat) | Max Achieved Conc. (mM) | Notes |

| DMSO | 50 | Insoluble | Fully Soluble | >50 | Clear, colorless solution |

| DMF | 50 | Insoluble | Partially Soluble | ~25 | Some particulates remain |

| Ethanol | 50 | Insoluble | Insoluble | <5 | Heavy precipitate |

| Methanol | 50 | Insoluble | Insoluble | <5 | Heavy precipitate |

Protocol: Assessing Solvent Tolerance in the Target Bioassay

This is the most critical self-validating step. It determines the highest concentration of the chosen solvent system that does not interfere with the biological assay itself. This protocol uses a cell viability assay (e.g., MTT or CellTiter-Glo®) as an example.

Materials:

-

Target cell line (e.g., HEK293, HeLa)

-

Complete cell culture medium

-

96-well clear or opaque-walled plates (assay-dependent)

-

Chosen solvent (e.g., 100% DMSO)

-

Cell viability reagent

-

Multichannel pipette

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare Solvent Dilution Series: In a separate plate or tubes, prepare a serial dilution of your solvent (e.g., DMSO) in complete cell culture medium. The goal is to create a range of final solvent concentrations that bracket your intended experimental concentration. A typical series might be: 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a 0% (media only) control.

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared solvent dilutions to the appropriate wells. Ensure you have multiple replicates (e.g., 3-6 wells) for each concentration.

-

Incubation: Incubate the plate for the same duration as your planned compound exposure time (e.g., 24, 48, or 72 hours).

-

Assay Readout: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.

-

Data Analysis:

-

Normalize the data by setting the average signal from the 0% solvent control wells to 100%.

-

Plot the normalized cell viability (%) against the solvent concentration (%).

-

Determine the Maximum Tolerable Solvent Concentration , defined as the highest concentration that does not cause a statistically significant deviation from the 100% viability control. For most assays, a viability of >95% is considered acceptable.

-

Case Study & Best Practices for Stock Solution Preparation

Scenario: Based on the results from Section 5, DMSO was chosen as the primary solvent for this compound, achieving >50 mM solubility. The solvent tolerance test (Section 6) on a cancer cell line revealed a maximum tolerable DMSO concentration of 0.25% for a 48-hour incubation. The desired highest final assay concentration for the compound is 20 µM.

Calculation & Protocol:

-

Determine Required Stock Concentration: To ensure the final DMSO concentration remains at or below 0.25%, a 1000x stock solution would result in a 0.1% final DMSO concentration, which is ideal. A 400x stock would result in a 0.25% final concentration. Let's choose a conservative 1000x dilution factor.

-

Required Stock Concentration = Final Concentration x Dilution Factor

-

Required Stock Concentration = 20 µM x 1000 = 20,000 µM = 20 mM

-

-

Prepare Stock Solution: Following the general protocol, weigh the appropriate amount of compound to prepare a 20 mM stock solution in 100% anhydrous DMSO.[17]

-

Storage: Aliquot the stock solution into small, single-use volumes in properly labeled vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[13][18]

-

Assay Dilution (Critical Step): When preparing the working solution for the assay, never add aqueous buffer directly to the concentrated DMSO stock . This causes localized high concentrations that lead to precipitation.[18][19] Instead, perform a stepwise dilution. For a 1:1000 dilution, add 1 µL of the 20 mM stock to 999 µL of pre-warmed cell culture medium while vortexing or pipetting to ensure rapid mixing.[18]

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Compound precipitates from organic stock upon storage. | Solvent was not anhydrous; compound degradation; supersaturated solution. | Use fresh, anhydrous solvent. Store at -80°C. Re-prepare at a slightly lower concentration. |

| Compound precipitates immediately upon dilution into aqueous buffer. | Exceeded aqueous solubility limit; improper dilution technique. | Perform a stepwise dilution into pre-warmed media with vigorous mixing.[13][19] Lower the final assay concentration. |

| Vehicle control shows significant cytotoxicity or assay interference. | Solvent concentration is too high; solvent is not inert for this specific assay. | Re-run the solvent tolerance test (Section 6) to confirm the maximum allowable concentration. Test an alternative primary solvent (e.g., Ethanol) or a co-solvent system. |

| High variability between replicate wells. | Incomplete compound dissolution; precipitation in the assay plate. | Ensure the stock solution is fully dissolved before use (sonicate if necessary). Visually inspect assay plates under a microscope for precipitate. Consider using a co-solvent or solubility enhancer like cyclodextrins.[6] |

References

-

Llinas, A., et al. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development. Available from: [Link]

-

Avdeef, A. (2024). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available from: [Link]

-

ResearchGate. Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures | Request PDF. Available from: [Link]

-

Gano, Z. S., et al. (2014). Solubility of Thiophene and Dibenzothiophene in Anhydrous FeCl3- and ZnCl2-Based Deep Eutectic Solvents. Industrial & Engineering Chemistry Research. Available from: [Link]

-

Rowan. Predicting Solubility. Available from: [Link]

-

Wikipedia. Piperidine. Available from: [Link]

-

Ataman Kimya. PIPERIDINE. Available from: [Link]

-

Aljamali, N. M. (2020). Properties of Thiophene Derivatives and Solubility. ResearchGate. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8030, Thiophene. Available from: [Link]

- Mishra, R. (2016). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.

-

Quora. What effects does DMSO have on cell assays?. Available from: [Link]

-

ChemSynthesis. piperidin-1-yl-thiophen-2-ylmethanone. Available from: [Link]

-

Iłżecka, J., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. MDPI. Available from: [Link]

-

ResearchGate. How to dissolve small inhibitor molecules for binding assay?. Available from: [Link]

-

Solarbio. (2026). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. Available from: [Link]

-

Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available from: [Link]

-

Gallelli, A., et al. (2019). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. PMC. Available from: [Link]

-

PhytoTech Labs. Preparing Stock Solutions. Available from: [Link]

-

CSH Protocols. Stock Solutions. Available from: [Link]

-

ResearchGate. Effect of DMSO (in vol%) on the kinetic parameters for the hydrolysis.... Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Thiophene | C4H4S | CID 8030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Piperidine - Wikipedia [en.wikipedia.org]

- 10. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. emulatebio.com [emulatebio.com]

- 13. medchemexpress.cn [medchemexpress.cn]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. quora.com [quora.com]

- 16. selleckchem.com [selleckchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. How to Choose the Right Solvent When Dissolving Small-Molecule Compounds [solarbio-global.com]

- 19. researchgate.net [researchgate.net]

Application Notes and Protocols: A Researcher's Guide to the Rapid Microwave-Assisted Synthesis of Piperidin-1-yl(thiophen-3-yl)methanone

Abstract

This comprehensive guide details the efficient synthesis of Piperidin-1-yl(thiophen-3-yl)methanone, a heterocyclic amide scaffold of significant interest in medicinal chemistry and drug development. We present two robust, field-proven protocols leveraging the transformative power of Microwave-Assisted Organic Synthesis (MAOS). These methods offer substantial advantages over conventional heating, including drastically reduced reaction times, improved yields, and adherence to the principles of green chemistry. This document provides not only step-by-step instructions but also the scientific rationale behind the chosen methodologies, empowering researchers to understand, replicate, and adapt these protocols for their specific research needs.

Introduction: The Rationale for Microwave Chemistry in Heterocyclic Amide Synthesis

This compound and its analogues are key intermediates in the synthesis of biologically active molecules, with potential applications as central nervous system agents and kinase inhibitors[1][2]. The core structure combines a saturated piperidine ring, prevalent in numerous FDA-approved drugs, with a thiophene-3-carboxamide moiety, a versatile pharmacophore.

Traditional amide bond formation often requires prolonged heating, harsh coupling reagents, or multi-step procedures that can be time-consuming and generate significant waste. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a revolutionary technology that circumvents these limitations[3]. MAOS utilizes the ability of polar molecules (reactants, solvents) to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture[4]. This "dielectric heating" mechanism accelerates reaction rates, often by orders of magnitude, compared to conventional thermal methods that rely on slower, convective heat transfer[5][6].

The primary benefits of employing MAOS for this synthesis include:

-

Reaction Acceleration: Reaction times are reduced from hours to mere minutes[5].

-

Yield Enhancement: Rapid heating often minimizes the formation of side products, leading to cleaner reactions and higher isolated yields[4].

-

Energy Efficiency: Microwaves heat only the reaction mixture, not the vessel, resulting in significant energy savings[7].

-

Green Chemistry Alignment: The efficiency of MAOS often allows for the use of less solvent or even solvent-free conditions, reducing the environmental impact of the synthesis[7][8].

This guide presents two validated microwave-assisted pathways for the synthesis of the target compound.

Reaction Scheme

The synthesis of this compound (3) can be achieved from Thiophene-3-carboxylic acid (1) and Piperidine (2) via two primary microwave-assisted routes:

-

Protocol A: Direct Amidation. A one-pot reaction where the carboxylic acid is activated in situ.

-

Protocol B: Two-Step Acyl Chloride Formation and Coupling. A classic, robust method involving the initial conversion of the carboxylic acid to a more reactive acyl chloride intermediate.

Materials and Equipment

Reagents

| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |

| Thiophene-3-carboxylic acid | C₅H₄O₂S | 128.15 | ≥98% | Sigma-Aldrich |

| Piperidine | C₅H₁₁N | 85.15 | ≥99% | Acros Organics |

| Tosyl Chloride (p-TsCl) | C₇H₇ClO₂S | 190.65 | ≥98% | Alfa Aesar |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | ≥99% | Fisher Scientific |

| Silicon Dioxide (SiO₂) | SiO₂ | 60.08 | Reagent Grade | VWR |

| Tetrabutylammonium Bromide (TBAB) | C₁₆H₃₆BrN | 322.37 | ≥98% | TCI |

| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | ≥99% | Merck |

| Pyridine | C₅H₅N | 79.10 | Anhydrous | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Fisher Scientific |

Equipment

-

Dedicated Microwave Synthesis Reactor (e.g., CEM Discover, Biotage Initiator) with programmable temperature, pressure, and power control.

-

Standard laboratory glassware (round-bottom flasks, condensers, etc.).

-

Magnetic stirrer and stir bars.

-

Rotary evaporator.

-

Apparatus for column chromatography (silica gel).

-

Analytical instruments for product characterization (NMR, IR, MS).

Detailed Experimental Protocols

Protocol A: Direct Solvent-Free Microwave-Assisted Amidation

This protocol is adapted from a general method for the direct conversion of carboxylic acids to amides under solvent-free microwave conditions[8]. The use of tosyl chloride as an activator, potassium carbonate as a base, silica as a solid support, and TBAB as a phase-transfer catalyst creates a highly efficient reaction environment.

Workflow Diagram:

Step-by-Step Procedure:

-

Preparation: In a clean, dry mortar, combine Thiophene-3-carboxylic acid (1.0 mmol, 128 mg), Potassium Carbonate (1.0 mmol, 138 mg), Silicon Dioxide (0.3 g), and Tetrabutylammonium Bromide (1.0 mmol, 322 mg).

-

Mixing: Grind the components thoroughly with a pestle to create a fine, homogenous powder. This step is crucial for ensuring efficient interaction between reactants on the solid support.

-

Reactant Addition: Add Tosyl Chloride (1.0 mmol, 191 mg) and Piperidine (1.2 mmol, 102 mg, 0.12 mL) to the mixture and briefly continue grinding until uniformly mixed.

-

Microwave Irradiation: Transfer the powder to a 10 mL microwave reaction vial equipped with a small magnetic stir bar. Cap the vial and place it in the microwave reactor. Irradiate the mixture with stirring at a constant temperature of 120°C for 10-15 minutes. Monitor the reaction progress by TLC if desired.

-

Work-up: After cooling the vial to room temperature, add 15 mL of ethyl acetate to the solid and stir vigorously for 5 minutes. Filter the mixture to remove the silica and inorganic salts, washing the solid residue with additional ethyl acetate (2 x 5 mL).

-

Purification: Combine the organic filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Final Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Protocol B: Two-Step Synthesis via Thiophene-3-carbonyl chloride

This classic two-step approach first activates the carboxylic acid by converting it to the highly reactive acyl chloride, which then readily reacts with the amine under microwave irradiation[4][9]. This method is often preferred for its reliability and high yields.

Workflow Diagram:

Step-by-Step Procedure:

Step 1: Synthesis of Thiophene-3-carbonyl chloride

-

Setup: To a 25 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), add Thiophene-3-carboxylic acid (1.0 mmol, 128 mg) and Thionyl Chloride (5.0 mmol, 0.36 mL).

-

Reaction: Heat the mixture to reflux and maintain for 1-2 hours. The reaction is complete when gas evolution ceases.

-

Isolation: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude Thiophene-3-carbonyl chloride is a reactive intermediate and should be used immediately in the next step without further purification.

Step 2: Microwave-Assisted Amidation

-

Preparation: In a 10 mL microwave reaction vial, dissolve the crude Thiophene-3-carbonyl chloride from Step 1 in 4 mL of anhydrous dichloromethane (DCM).

-

Reactant Addition: To this solution, add Piperidine (1.2 mmol, 0.12 mL) and anhydrous Pyridine (1.5 mmol, 0.12 mL) as a base to scavenge the HCl byproduct.

-

Microwave Irradiation: Cap the vial and place it in the microwave reactor. Irradiate the mixture with stirring at a constant temperature of 80°C for 5 minutes.

-

Work-up and Purification: After cooling, dilute the reaction mixture with 15 mL of DCM. Wash the organic layer sequentially with 1M HCl (10 mL), saturated aqueous sodium bicarbonate solution (10 mL), and brine (10 mL).

-

Final Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.

Expected Results and Data

The following table summarizes the typical reaction parameters and expected outcomes for both protocols. These values serve as a baseline and may be optimized for specific microwave systems and reagent purities.

| Parameter | Protocol A (Direct) | Protocol B (Two-Step) | Reference |

| Microwave Time | 10 - 15 min | 5 min | [5][8] |

| Microwave Temp. | 120 °C | 80 °C | [4][8] |

| Solvent | Solvent-Free | Dichloromethane (DCM) | [8] |

| Typical Yield | 75 - 85% | 85 - 95% | [4][8] |

| Purity (post-chroma.) | >98% | >98% | N/A |

| Key Advantage | One-pot, atom-economical | Highly reliable, very fast | N/A |

Troubleshooting and Scientific Justification

-

Low Yield (Protocol A): Incomplete reaction may result from inefficient mixing. Ensure reactants are ground to a fine, homogenous powder. Alternatively, the activation by tosyl chloride may be sluggish; increasing the reaction time or temperature in small increments (e.g., 5 min or 10°C) can be beneficial.

-

Low Yield (Protocol B): The acyl chloride intermediate is moisture-sensitive. Ensure all glassware is oven-dried and anhydrous solvents are used. The intermediate should be used immediately after its preparation.

-

Side Product Formation: Over-irradiation (excessive time or temperature) can lead to decomposition, particularly of the thiophene ring. Monitor the reaction by TLC to avoid this. The use of a dedicated microwave synthesizer with accurate internal temperature monitoring is critical for reproducibility and preventing side reactions[4].

-

Choice of Base (Protocol B): Pyridine is used as it is an effective HCl scavenger and is relatively non-nucleophilic, preventing it from competing with piperidine for the acyl chloride.

Conclusion

The microwave-assisted synthesis of this compound offers a rapid, efficient, and high-yielding alternative to conventional synthetic methods. Both the direct, solvent-free amidation and the two-step acyl chloride pathway are robust protocols suitable for modern research and drug development laboratories. By leveraging the principles of microwave chemistry, researchers can significantly accelerate the synthesis of this valuable heterocyclic scaffold, facilitating faster progress in medicinal chemistry programs.

References

- Jain, S., & Singh, J. (2022). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Scientific Research.

- MDPI. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.

- Shirmardi, M., et al. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.

- Kappe, C. O. (2010). The Role of Microwave-Assisted Synthesis in Organic Chemistry.

- Cao, H., et al. (2025). Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry.

- Patsnap Eureka. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.

- Smolecule. (n.d.). (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone. Smolecule.

- Zare, A., et al. (2009).

- Lukasik, N., & Wagner-Wysiecka, E. (2014). A Review of Amide Bond Formation in Microwave Organic Synthesis. Current Organic Synthesis.

- Pessoa-Mahana, H., et al. (2008). Solvent-Free Microwave Synthesis of 3-(4-Benzo[b]-thiophene-2-carbonyl)-1-piperazinyl-1-benzo[b]thiophen-2-yl-1-propanones. Arkivoc.

- Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry.

- MySkinRecipes. (n.d.). (3-Hydroxy-piperidin-1-yl)-thiophen-3-yl-methanone. MySkinRecipes.

Sources

- 1. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. (4-Hydroxy-piperidin-1-yl)-thiophen-3-yl-methanone [myskinrecipes.com]

- 6. researchgate.net [researchgate.net]

- 7. Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities – IJERT [ijert.org]

- 8. asianpubs.org [asianpubs.org]

- 9. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

Troubleshooting & Optimization

Optimizing reaction time for thiophene-piperidine amide formation

Status: Operational Ticket Focus: Reaction Time Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist

Diagnostic Overview: Why is my reaction slow?

In the synthesis of thiophene-piperidine amides, researchers often encounter "stalled" reactions where conversion plateaus at 60-70% or requires 24+ hours. This is rarely due to the nucleophilicity of piperidine (a strong secondary amine).

The bottleneck usually lies in the activation kinetics of the thiophene-2-carboxylic acid , particularly if substituted at the C3 position. The sulfur atom in the thiophene ring acts as an electron donor via resonance, which can reduce the electrophilicity of the carbonyl carbon compared to a standard phenyl ring, making the initial attack of the coupling reagent slower.

The "Total Process Time" Fallacy

Optimization isn't just about reaction kinetics; it is about Reaction Time + Workup Time .

-

Scenario A: Reaction takes 1 hour (HATU) but requires 4 hours of column chromatography to remove urea byproducts.

-

Scenario B: Reaction takes 2 hours (T3P) but requires 30 minutes of aqueous extraction.

-

Verdict: Scenario B is the optimized pathway for high-throughput medicinal chemistry.

Decision Logic: Reagent Selection

Use this decision tree to select the correct protocol for your specific thiophene substrate.

Figure 1: Decision matrix for selecting coupling agents based on thiophene substitution patterns and scale.

Optimized Protocols

Protocol A: The T3P "Express" Method (Recommended)

Target: Rapid synthesis with filtration-free workup.

Why T3P? Propylphosphonic anhydride (T3P) drives equilibrium by forming a water-soluble byproduct. It allows the use of EtOAc as a solvent, enabling high-temperature reflux (70-80°C) which is often impossible with DCM-based HATU protocols.

Reagents:

-

Thiophene carboxylic acid (1.0 equiv)[1]

-

Piperidine derivative (1.1 equiv)

-

Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

-

Reagent: T3P (50% w/w in EtOAc) (1.5 equiv)

-

Solvent: Ethyl Acetate (EtOAc) [Concentration: 0.2 M]

Step-by-Step:

-

Charge: Dissolve acid and base in EtOAc.

-

Add: Add T3P solution dropwise at 0°C (exothermic).

-

Incubate: Allow to warm to RT. Critical Optimization: If LCMS shows <50% conversion at 30 mins, heat to 60°C . Thiophene amides are thermally stable; heat is the fastest way to overcome the activation energy barrier.

-

Workup: Cool to RT. Add water. Separate layers. Wash organic layer with 0.5M HCl (removes excess piperidine/pyridine), then Sat. NaHCO3, then Brine.

-

Finish: Dry (MgSO4) and concentrate. Purity is typically >95% without column.

Protocol B: The HATU "Steric" Method

Target: C3-substituted thiophenes or electron-poor piperidines.

Why HATU? The 7-azabenzotriazole moiety provides an "anchimeric assistance" effect (neighboring group participation) that boosts reaction rates for sterically hindered acids where T3P might fail.

Reagents:

-

Thiophene carboxylic acid (1.0 equiv)[1]

-

HATU (1.1 equiv)

-

Base: DIPEA (3.0 equiv)

-

Solvent: DMF (anhydrous) [Concentration: 0.1 M]

Step-by-Step:

-

Pre-activation: Dissolve acid and HATU in DMF. Add 1.0 equiv of DIPEA. Stir for 5 minutes. Note: You should see a color change (often to yellow/orange).

-

Addition: Add the piperidine followed by the remaining 2.0 equiv of DIPEA.

-

Time: Stir at RT for 1-4 hours.

-

Workup: Dilute with EtOAc (10x volume). Wash 3x with LiCl (5% aq) to remove DMF. Standard acid/base wash.

Data & Benchmarking

The following data compares reaction times for the coupling of 3-methylthiophene-2-carboxylic acid with 4-phenylpiperidine.

| Variable | Protocol A (T3P/EtOAc) | Protocol B (HATU/DMF) | Protocol C (EDC/HOBt) |

| Activation Time | Instant | 5-10 mins | 30 mins |

| Reaction Time (RT) | 4 hours | 2 hours | 12-18 hours |

| Reaction Time (60°C) | 45 mins | N/A (DMF decomp risk) | N/A |

| Workup Time | 30 mins (Extraction) | 2 hours (LiCl wash/Col) | 4 hours (Column) |

| Total Throughput | ~1.5 Hours | ~4.5 Hours | ~20 Hours |

| Yield | 88% | 92% | 75% |

Troubleshooting (FAQ)

Q1: My reaction turns black, and the yield is low. Is the thiophene decomposing?

Diagnosis: Likely decarboxylation . Thiophene-2-carboxylic acids are prone to losing CO2, especially if heated in the presence of strong acids or during the formation of highly reactive acid chlorides. Fix:

-

Switch to Protocol A (T3P) . The conditions are milder (buffered by pyridine).

-

Avoid "Protocol C (Acid Chloride)" involving thionyl chloride at reflux.

-

If using HATU, ensure the pre-activation step is kept short (<5 mins) and at 0°C.

Q2: I see a new spot on TLC that isn't product or starting material.

Diagnosis: This is likely the activated ester (OBt/OAt ester) or an N-acyl urea rearrangement product (if using EDC). Fix:

-

Perform a "mini-workup" on an aliquot: Add amine + MeOH to the TLC vial. If the spot converts to product (or methyl ester), it was the intermediate.

-

If it persists, it may be the guanidinylation of the piperidine (a known side reaction with HATU if the acid activation is slow). Solution: Switch to T3P or add the HATU slowly to the mixture of acid/amine.

Q3: The piperidine has low solubility in EtOAc. Can I use Protocol A?

Fix: Yes, but use 2-MeTHF (2-Methyltetrahydrofuran) instead of EtOAc. It has higher solvating power for secondary amines and is still immiscible with water for the wash steps.

Mechanism of Action: T3P Cycle

Understanding the T3P cycle reveals why it is superior for "clean" chemistry. The byproduct (P-OH species) is water-soluble, eliminating the need for chromatography.

Figure 2: The T3P activation cycle showing the generation of water-soluble phosphorus byproducts.

References

-

Dunetz, J. R., et al. (2011).[2][3][4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[2]

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

-

Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[5][6][7] Tetrahedron, 61(46), 10827-10852.

Sources

- 1. CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents [patents.google.com]

- 2. scribd.com [scribd.com]

- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 4. General and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 6. growingscience.com [growingscience.com]

- 7. hepatochem.com [hepatochem.com]

Technical Support Center: A Senior Application Scientist's Guide to Overcoming Purification Challenges in the Scale-up of Piperidin-1-yl(thiophen-3-yl)methanone

Introduction: Piperidin-1-yl(thiophen-3-yl)methanone is a vital heterocyclic compound, often serving as a key intermediate in the synthesis of bioactive molecules and drug candidates targeting the central nervous system.[1] As research progresses from bench-scale synthesis to pilot-plant production, researchers and process chemists frequently encounter significant challenges in purification. The transition from grams to kilograms magnifies the impact of seemingly minor impurities and complicates purification methods that were trivial on a smaller scale.

This technical support guide provides field-proven insights and troubleshooting strategies in a practical question-and-answer format. It is designed to help you diagnose issues, optimize your purification workflow, and develop a robust, scalable process grounded in sound chemical principles.

Troubleshooting Guide: From Crude Reaction to Pure API Intermediate

This section addresses specific, common problems encountered during the purification of this compound.

Q1: My post-reaction crude product has a purity of <90% by HPLC. What are the most probable impurities, and how can I improve the initial work-up to remove them before downstream purification?

A1: The impurity profile of your crude product is directly linked to the synthetic route, but for a standard amidation reaction between a thiophene-3-carboxylic acid derivative and piperidine, the primary culprits are predictable. A robust aqueous work-up is the most efficient and cost-effective first line of defense.

Common Impurities & Their Removal:

-

Unreacted Piperidine: A basic starting material that is highly water-soluble upon protonation.

-

Unreacted Thiophene-3-carboxylic Acid: An acidic starting material that is highly water-soluble upon deprotonation.

-

Coupling Reagent Byproducts: If using carbodiimides like DCC, the urea byproduct (DCU) is often insoluble in common organic solvents. If using peptide coupling reagents like HATU, their byproducts can be more soluble and require targeted removal.[2]

-

Side-Reaction Products: Minor impurities from potential side reactions, which may have polarities similar to the desired product.[3]

A well-designed work-up can eliminate the bulk of these before you even consider chromatography or recrystallization.

Table 1: Common Impurities and Targeted Removal Strategies

| Impurity | Type | pKa (Approx.) | Removal Strategy | Verification Step |

|---|---|---|---|---|

| Piperidine | Basic | ~11.2 | Wash with dilute acid (e.g., 1M HCl) | TLC/LC-MS of organic layer vs. piperidine standard |

| Thiophene-3-carboxylic Acid | Acidic | ~3.5 | Wash with dilute base (e.g., 1M NaHCO₃) | TLC/LC-MS of organic layer vs. acid standard |

| Dicyclohexylurea (DCU) | Neutral | N/A | Filtration (if reaction solvent allows precipitation) | Visual confirmation, check filter cake |

| General Polar Impurities | Varied | N/A | Brine wash (saturated NaCl solution) | Observe phase separation, TLC for streaking |

Protocol 1: Optimized Aqueous Work-up Protocol

-

Quench & Dilute: After the reaction is complete, quench appropriately (e.g., with water if using a water-sensitive reagent). Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).

-

Acid Wash: Transfer the mixture to a separatory funnel and wash with 1M HCl. This removes unreacted piperidine. Separate the layers.

-

Base Wash: Wash the organic layer with 1M NaHCO₃ or 1M Na₂CO₃. This removes unreacted thiophene-3-carboxylic acid. Be cautious of potential emulsion formation.

-

Brine Wash: Perform a final wash with saturated NaCl solution to break up any emulsions and remove residual water from the organic layer.

-

Dry and Concentrate: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which should now be significantly purer.

Q2: I'm attempting column chromatography for purification, but my product is showing signs of degradation on the silica gel. How can I prevent this?

A2: This is a classic issue with amine-containing or acid-sensitive compounds on standard silica gel.[3] Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface, which can catalyze the degradation of sensitive molecules. Thiophene rings can also be susceptible to acid-mediated side reactions.

Solutions:

-

Deactivate the Silica: The most common solution is to neutralize the acidic sites. This can be done by preparing the silica slurry in an eluent system containing a small amount of a volatile base, typically 1-2% triethylamine (NEt₃).[3] This base will preferentially interact with the acidic silanol groups, rendering the stationary phase more inert to your compound.

-

Use an Alternative Stationary Phase: If degradation persists, consider switching to a neutral stationary phase like alumina (Al₂O₃). Neutral alumina is less acidic and often a better choice for basic or acid-sensitive compounds.

-

Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. This can be achieved by using a slightly higher pressure ("flash chromatography") and avoiding unnecessarily long columns.

-

Solvent System Optimization: A well-chosen solvent system can improve separation and speed, reducing the time your compound spends on the column. A common system for compounds of this polarity is a gradient of ethyl acetate in hexanes.

Q3: My product "oils out" during recrystallization instead of forming crystals, especially at a larger scale. What steps can I take to achieve a robust crystallization?

A2: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before reaching the temperature required for crystal nucleation. This is often due to the presence of impurities that depress the melting point or an inappropriate solvent choice.

Troubleshooting Workflow for Recrystallization:

Caption: Decision workflow for troubleshooting recrystallization.

Table 2: Recrystallization Solvent Screening Guide

| Solvent Class | Example Solvents | Properties & Typical Use |

|---|---|---|

| Alcohols | Ethanol, Methanol, Isopropanol | Good for moderately polar compounds. Often used in solvent/anti-solvent pairs.[4] |

| Esters | Ethyl Acetate | Excellent general-purpose solvent for many organic compounds. |

| Hydrocarbons | Hexanes, Heptane | Non-polar. Often used as an anti-solvent to induce precipitation from a more polar solvent. |

| Ethers | Diethyl Ether, MTBE | Volatile, good for final product trituration to remove non-polar impurities. |

| Ketones | Acetone | Polar, strong solvent. Can be difficult to remove completely. |

Protocol 2: Step-by-Step Recrystallization

-

Solvent Selection: In test tubes, test the solubility of ~20 mg of your crude product in 0.5 mL of various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold.[3]

-

Dissolution: In an appropriately sized flask, add the crude solid and the minimum amount of the chosen hot solvent required to fully dissolve it.

-

Slow Cooling: Allow the flask to cool slowly to room temperature. Rapid cooling encourages oiling or the formation of small, impure crystals.

-

Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a single seed crystal from a previous successful batch.

-

Cooling & Aging: Once crystal formation begins, cool the flask further in an ice bath for at least 30 minutes to maximize yield.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound I should be aware of?

A1: The molecular formula for this compound is C₁₀H₁₃NOS, with a molecular weight of 195.28 g/mol .[5] While specific data like melting point and boiling point are not widely published, related structures suggest it is likely a solid or high-boiling oil at room temperature.[1][6] It is a tertiary amide, which makes it chemically stable under standard ambient conditions. However, the thiophene ring can be sensitive to strong oxidizing agents or certain electrophilic conditions. We recommend determining key physical properties like melting point (via DSC) and solubility profiles experimentally on a pure sample.

Q2: What are the recommended storage and handling conditions for this compound?

A2: For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. Keep it away from heat, sources of ignition, and strong oxidizing agents. For handling, standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be used.

Q3: What analytical techniques are most suitable for assessing the purity of the final product at scale?

A3: A combination of techniques is essential for a complete purity assessment:

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase like acetonitrile/water is a good starting point.[7] It will allow you to determine the purity as a percentage (e.g., % area under the curve) and detect any non-volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect residual solvents or impurities with distinct proton or carbon signals.

-

Mass Spectrometry (MS): Confirms the molecular weight of the desired product. When coupled with LC (LC-MS), it is a powerful tool for identifying unknown impurities.

-

Thin-Layer Chromatography (TLC): A rapid, qualitative technique ideal for monitoring reaction progress and guiding fractionation during column chromatography.[8]

Scalable Purification Workflow

The ultimate goal in process development is often a robust, chromatography-free purification. This workflow illustrates the logical progression from a lab-scale method to a scalable process.

Caption: Phased approach to developing a scalable purification process.

References

-

ChemSynthesis. (2025, May 20). piperidin-1-yl-thiophen-2-ylmethanone. Retrieved from [Link]

-

Beilstein Journals. (2023). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Retrieved from [Link]

-

ChemBK. (n.d.). (4-Hydroxy-1-methyl-4-(thiophen-2-yl)piperidin-3-yl)(thiophen-2-yl)methanone. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (4-Hydroxy-piperidin-1-yl)-thiophen-3-yl-methanone. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (3-Hydroxymethyl-piperidin-1-yl)-thiophen-3-yl-methanone. Retrieved from [Link]

- Manikandan, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.

-

European Patent Office. (2006). METHOD FOR SEPARATING OF OPTICALLY PURE THIOPHENE COMPOUNDS USING SIMULATED MOVING BED CHROMATOGRAPHY. Retrieved from [Link]

-

MDPI. (2022, January 7). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Retrieved from [Link]

-

Diva-portal.org. (2019, June 11). Synthesis and characterization of novel thiophene based tetramers for potential detection of protein aggregates. Retrieved from [Link]

- Biosynthesis of the Central Piperidine Nitrogen Heterocycle in Series a Thiopeptides. (2018, November 18).

- A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018, February 7).

- Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. (n.d.). PMC.

-

Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

Sources

- 1. (4-Hydroxy-piperidin-1-yl)-thiophen-3-yl-methanone [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. (3-Hydroxymethyl-piperidin-1-yl)-thiophen-3-yl-methanone [myskinrecipes.com]

- 7. life.sjtu.edu.cn [life.sjtu.edu.cn]

- 8. mdpi.com [mdpi.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.